molecular formula C23H28N6O B6001329 N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide

N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide

Cat. No.: B6001329
M. Wt: 404.5 g/mol
InChI Key: YDEAGFNIGFKKBC-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a phenyl group, and a piperidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the attachment of the phenyl group, and the incorporation of the piperidine ring. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in obtaining the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.

Scientific Research Applications

N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide: shares structural similarities with other pyrazole and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-15-16(2)26-22(17(3)25-15)14-29-12-4-5-19(13-29)23(30)27-20-8-6-18(7-9-20)21-10-11-24-28-21/h6-11,19H,4-5,12-14H2,1-3H3,(H,24,28)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEAGFNIGFKKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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